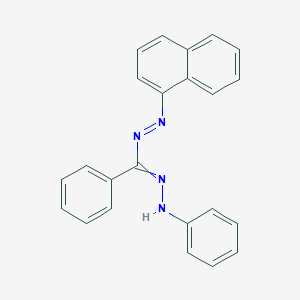

3,5-Diphenyl-1-(1-naphthyl)formazan

Description

Historical Context and Significance of Formazan (B1609692) Compounds in Chemical Research

The history of formazan chemistry is rich and dates back to the late 19th century. rsc.org Initially, formazans were primarily of interest due to their vibrant colors, which can range from red and orange to dark blue and deep red, depending on their molecular structure. wikipedia.orgresearchgate.net This intense coloration, a result of their conjugated π-systems, made them early candidates for use as dyes. rsc.orgpsu.edu

A pivotal moment in formazan research was the discovery of their relationship with tetrazolium salts. The oxidation of formazans yields colorless tetrazolium salts, and conversely, the reduction of tetrazolium salts regenerates the intensely colored formazans. dergipark.org.trpsu.edu This redox behavior became the basis for their widespread use in biological and chemical assays. In 1941, Kuhn and Jerchel pioneered the biological applications of this system. dergipark.org.tr The reduction of tetrazolium salts to formazans by cellular enzymes, such as dehydrogenases, serves as a reliable indicator of metabolic activity. wikipedia.orgresearchgate.net This principle is famously applied in cell viability assays like the MTT assay, where the formation of a colored formazan product indicates living, metabolically active cells. wikipedia.org

Beyond their use as indicators, formazans have garnered significant interest for their diverse biological activities. Research has explored their potential as antiviral, anti-inflammatory, antimicrobial, and anticancer agents. dergipark.org.trpsu.edu Furthermore, their ability to form stable complexes with various metal ions has opened up avenues in coordination chemistry, with applications in catalysis and materials science. rsc.orgpsu.edu The deprotonated form of formazans, known as formazanates, are structurally similar to well-established ligands like β-diketiminates and possess tunable electronic and steric properties. rsc.org

The Role of 3,5-Diphenyl-1-(1-naphthyl)formazan within Formazan Chemistry

Within the extensive family of formazan compounds, 3,5-Diphenyl-1-(1-naphthyl)formazan stands out due to its specific structural features and resulting properties. This compound possesses two phenyl groups at the 3 and 5 positions of the formazan core and a bulky 1-naphthyl group at the 1-position. The presence of the naphthyl substituent introduces significant steric hindrance and extends the π-conjugation of the molecule.

The primary role of 3,5-Diphenyl-1-(1-naphthyl)formazan in research has been as a chromogenic substrate in various biochemical and histochemical assays. Its reduction by enzymes, particularly dehydrogenases, leads to the formation of a distinctly colored formazan product, which is instrumental in the detection of oxidative enzymes. This property is crucial for measuring enzyme activity related to metabolic processes.

Scope and Research Trajectories for 3,5-Diphenyl-1-(1-naphthyl)formazan

Current and future research on 3,5-Diphenyl-1-(1-naphthyl)formazan is expanding beyond its traditional use in assays. A significant area of investigation is its potential therapeutic applications. Studies have explored its efficacy as an anticancer and antimicrobial agent. For instance, research has indicated its cytotoxicity against certain cancer cell lines and its activity against various bacterial strains. The proposed mechanisms of action often involve the induction of oxidative stress and disruption of cellular processes.

The unique photophysical and electrochemical properties of 3,5-Diphenyl-1-(1-naphthyl)formazan also make it a candidate for applications in materials science. Its extended π-system and redox activity are being explored for the development of new dyes, pigments, and functional materials. The synthesis of metal complexes with this formazan as a ligand is another promising research direction, potentially leading to novel catalysts and materials with interesting magnetic or optical properties.

Interactive Data Table: Physicochemical Properties of 3,5-Diphenyl-1-(1-naphthyl)formazan

| Property | Value |

| Molecular Formula | C₂₃H₁₈N₄ |

| Molecular Weight | 350.43 g/mol |

| Synonyms | Violet Tetrazolium Formazan; (E)-1-naphthalen-1-yl-2-[(E)-phenyl(phenylhydrazono)methyl]diazene |

Interactive Data Table: Research Applications of 3,5-Diphenyl-1-(1-naphthyl)formazan

| Application Area | Specific Use |

| Biochemical Assays | Measurement of cell viability and enzyme activity |

| Histochemical Detection | Detection of oxidative enzymes |

| Medicinal Chemistry | Investigation of anticancer and antimicrobial properties |

| Materials Science | Development of dyes and pigments |

Structure

3D Structure

Properties

IUPAC Name |

N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEBHHNKLXVOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397832 | |

| Record name | 3,5-Diphenyl-1-(1-naphthyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-72-8 | |

| Record name | 3,5-Diphenyl-1-(1-naphthyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3,5 Diphenyl 1 1 Naphthyl Formazan

Established Synthetic Pathways for Formazan (B1609692) Derivatives

The formation of the characteristic formazan chain, -N=N-C=N-NH-, is typically achieved through coupling reactions involving diazonium salts and hydrazones. researchgate.net These methods provide a versatile foundation for creating a wide array of formazan derivatives with varying substituents.

Aldehyde Condensation and Diazonium Coupling Protocols

A common and effective method for synthesizing formazans involves the reaction of an aldehyde with a hydrazine (B178648) to form a hydrazone, which is then coupled with a diazonium salt. echemcom.comnih.gov This two-step process allows for the systematic introduction of different aryl or alkyl groups at various positions of the formazan structure.

The initial step is the condensation of an aldehyde with a hydrazine. In a typical procedure, an aromatic amine is first diazotized using sodium nitrite (B80452) in an acidic medium, often hydrochloric acid, at low temperatures (0-5°C) to form a stable diazonium salt solution. nih.gov Separately, an aldehyde is reacted with a hydrazine, such as phenylhydrazine, to form the corresponding phenylhydrazone. nih.gov

The subsequent and crucial step is the coupling of the diazonium salt with the pre-formed phenylhydrazone. This reaction is generally carried out in a basic medium, with pyridine (B92270) being a commonly used solvent, to facilitate the electrophilic attack of the diazonium ion on the electron-rich carbon of the hydrazone. rsc.org The resulting product is the formazan, which often precipitates from the reaction mixture as a colored solid and can be purified by recrystallization. echemcom.comnih.gov

The general scheme for this protocol can be represented as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Hydrazone Formation: R-CHO + H₂N-NH-Ar' → R-CH=N-NH-Ar' + H₂O

Coupling: Ar-N₂⁺X⁻ + R-CH=N-NH-Ar' → Ar-N=N-C(R)=N-NH-Ar' + HX

Condensation Reactions with Phenylhydrazines and Carbonyl Precursors

An alternative approach involves the direct condensation of substituted phenylhydrazines with carbonyl precursors. This method can sometimes be a one-pot synthesis, offering a more streamlined process. For instance, formazan derivatives can be synthesized through the reaction of benzaldehyde (B42025) phenylhydrazone with substituted aromatic amines. nih.gov In this variation, the aromatic amine is diazotized and then directly coupled with the benzaldehyde phenylhydrazone. nih.gov

Targeted Synthesis of 3,5-Diphenyl-1-(1-naphthyl)formazan

The synthesis of the specific compound 3,5-Diphenyl-1-(1-naphthyl)formazan is most reliably achieved through a well-defined two-step process that utilizes a Schiff base intermediate.

Two-Step Synthetic Procedures involving Schiff Base Intermediates

This targeted synthesis begins with the formation of a Schiff base, followed by a diazonium coupling reaction. impactfactor.org

Step 1: Aldehyde Condensation to form a Schiff Base The first step involves the condensation reaction between 1-naphthylamine (B1663977) and benzaldehyde. This reaction is typically carried out in a solvent such as ethanol (B145695) under reflux conditions to yield the corresponding Schiff base intermediate.

Step 2: Diazonium Coupling The Schiff base intermediate is then subjected to a coupling reaction with a phenyldiazonium salt. The phenyldiazonium chloride is prepared by diazotizing aniline (B41778) with sodium nitrite and hydrochloric acid. The coupling reaction is performed under mild basic conditions, often at a pH of 8-9, and at a low temperature (0–5°C) to ensure the stability of the diazonium salt and prevent unwanted side reactions. The resulting 3,5-Diphenyl-1-(1-naphthyl)formazan precipitates as a solid and can be purified through recrystallization.

| Parameter | Condition | Purpose |

| Temperature | 0–5°C | Prevents decomposition of the diazonium salt. |

| pH | 8–9 | Facilitates the coupling reaction. |

| Solvent | Biphasic (e.g., dichloromethane/water) | Enhances the efficiency of the coupling. |

Green Chemistry Approaches in Formazan Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to formazan synthesis to reduce the use of hazardous solvents and reagents, and to improve energy efficiency. rsc.orgnih.gov

Solvent-Free and Mechanochemical Methods for Formazan Dye Preparation

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a promising green alternative to traditional solvent-based methods. rsc.orgelsevierpure.com These solvent-free approaches can lead to higher yields, shorter reaction times, and a significant reduction in waste. researchgate.net

A notable green method for formazan dye synthesis involves the diazotization of aromatic amines with sodium nitrite and a solid acid catalyst, such as nano silica-supported boron trifluoride (nano BF₃·SiO₂). researchgate.net This is followed by diazo coupling with aldehyde phenylhydrazones via a grinding method at room temperature. researchgate.net This solvent-free approach avoids the use of corrosive mineral acids and volatile organic compounds. researchgate.net

| Method | Advantages |

| Solvent-Free Grinding | Reduces or eliminates the need for harmful solvents, minimizes waste, can lead to shorter reaction times and higher yields. researchgate.net |

| Microwave-Assisted Synthesis | Can significantly reduce reaction times and improve yields in a solvent-free one-pot procedure using a solid acid like KHSO₄. researchgate.net |

These green methodologies represent a significant step towards more sustainable and efficient synthesis of formazan derivatives, including 3,5-Diphenyl-1-(1-naphthyl)formazan.

Chemical Modification and Derivatization Strategies of the Formazan Core

The formazan core, characterized by the R-N=N-C(R')=N-NH-R'' chain, offers multiple sites for chemical modification, allowing for the fine-tuning of its electronic and steric properties. These modifications are crucial for tailoring the compound for specific applications, such as in analytical chemistry and materials science. nih.govrsc.org

Regioselective Functionalization at the 1, 3, and 5 Positions

The structure of 3,5-Diphenyl-1-(1-naphthyl)formazan presents three key positions for functionalization: the N-1, C-3, and N-5 positions. Regioselective modification at these sites allows for the introduction of various substituents, thereby altering the compound's properties.

The most common synthetic route to formazans involves the coupling of an aryl diazonium salt with a hydrazone. nih.govnih.govresearchgate.net In the case of 3,5-Diphenyl-1-(1-naphthyl)formazan, this typically involves the reaction of a phenyldiazonium salt with a benzaldehyde 1-naphthylhydrazone. This foundational synthesis inherently establishes the substituents at the 1, 3, and 5 positions.

Further derivatization can be achieved by starting with functionalized precursors. For instance, introducing substituents on the phenyl rings at the 3 and 5 positions or on the naphthyl group at the 1-position prior to the coupling reaction allows for a wide range of derivatives. The general synthetic scheme is as follows:

Formation of the Hydrazone: Reaction of benzaldehyde with 1-naphthylamine to form the corresponding Schiff base, which is then reduced or rearranged to the hydrazone. Alternatively, direct condensation of benzaldehyde with 1-naphthylhydrazine.

Diazonium Salt Formation: Diazotization of aniline to produce the phenyldiazonium salt.

Coupling Reaction: The coupling of the phenyldiazonium salt with the benzaldehyde 1-naphthylhydrazone in a suitable solvent and under controlled pH conditions yields the formazan.

The table below illustrates how different starting materials can be used to achieve regioselective functionalization.

| Position to Functionalize | Starting Material Modification | Example of Functional Group |

| 1-Position | Use of a substituted 1-naphthylamine or 1-naphthylhydrazine. | Methoxy, Nitro, Halogen |

| 3-Position | Use of a substituted benzaldehyde. | Alkyl, Aryl, Cyano |

| 5-Position | Use of a substituted aniline to form the diazonium salt. | Electron-donating or electron-withdrawing groups |

This table demonstrates the strategic use of substituted precursors to control the final structure of the formazan derivative.

Impact of Substituent Electronic and Steric Effects on Synthesis Efficiency

Electronic Effects: The electronic nature of the substituents on the aryl diazonium salt and the hydrazone plays a critical role in the coupling reaction.

Electron-withdrawing groups on the aryl diazonium salt generally increase its electrophilicity, leading to a faster and more efficient coupling reaction.

Conversely, electron-donating groups on the hydrazone component can enhance its nucleophilicity, also promoting the reaction.

The interplay of these electronic effects is a key consideration in optimizing the synthesis.

Steric Effects: Steric hindrance can have a notable impact on the synthesis of formazans.

Bulky substituents near the reaction centers (the diazonium group and the hydrazone's reactive carbon) can impede the approach of the reactants, thereby slowing down the reaction rate and potentially lowering the yield.

The bulky 1-naphthyl group in 3,5-Diphenyl-1-(1-naphthyl)formazan already introduces significant steric bulk. Further addition of large substituents at ortho positions of the phenyl rings could exacerbate this effect.

The table below summarizes the expected impact of different types of substituents on the synthesis of formazan derivatives.

| Substituent Type | Position | Expected Impact on Reaction Rate | Expected Impact on Yield |

| **Electron-Withdrawing (e.g., -NO₂) ** | 5-Phenyl ring | Increase | Generally Increase |

| Electron-Donating (e.g., -OCH₃) | 3-Phenyl ring (from benzaldehyde) | Increase | Generally Increase |

| Bulky Group (e.g., -C(CH₃)₃) | Ortho position of any ring | Decrease | Decrease |

This table provides a general overview of how substituent effects can be predicted to influence the outcome of the formazan synthesis.

Structural Elucidation and Spectroscopic Characterization of 3,5 Diphenyl 1 1 Naphthyl Formazan

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopy offers a powerful toolkit for chemists. By probing the interactions of molecules with electromagnetic radiation, techniques such as vibrational, nuclear magnetic resonance, and electronic absorption spectroscopy, coupled with mass spectrometry, provide detailed insights into molecular structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule. Both FT-IR and Raman spectroscopy probe the vibrational modes of chemical bonds, with each technique offering unique advantages.

In the analysis of formazan (B1609692) derivatives, FT-IR spectroscopy is particularly useful for identifying key stretching and bending vibrations. nih.gov For instance, the N-H stretching vibration typically appears in the region of 3200-3500 cm⁻¹. nih.gov The C=N and N=N stretching vibrations, which are characteristic of the formazan core, are generally observed around 1600-1655 cm⁻¹ and 1580-1595 cm⁻¹, respectively. nih.gov The analysis of the infrared spectra of related compounds like 1,3-diphenylurea (B7728601) also provides valuable comparative data for the interpretation of the phenyl group vibrations. nih.govresearchgate.net

Raman spectroscopy, a complementary technique, is also sensitive to the vibrations of the molecular skeleton. The analysis of Raman spectra can confirm the presence of the aromatic rings and the formazan chain, often showing strong signals for the symmetric vibrations of the C=C bonds in the phenyl and naphthyl groups. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational landscape of the molecule. nih.govresearchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for Formazan Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1600 - 1655 |

| N=N Stretch | 1580 - 1595 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: The exact positions of these bands can vary depending on the specific molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3,5-Diphenyl-1-(1-naphthyl)formazan, the aromatic protons of the phenyl and naphthyl groups typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. nih.gov The exact chemical shifts and coupling patterns of these protons provide detailed information about their relative positions on the aromatic rings. The N-H proton of the formazan chain gives rise to a characteristic signal that can be highly variable in its chemical shift (often between δ 14.0 and 16.5 ppm) and is sensitive to solvent and concentration due to hydrogen bonding. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the phenyl and naphthyl rings will appear in the aromatic region of the spectrum, typically between δ 120 and 150 ppm. rsc.orgmdpi.comnih.gov The carbon atom of the C=N group within the formazan core will have a characteristic chemical shift further downfield. rsc.orgmdpi.comnih.gov The use of advanced NMR techniques like COSY, HMQC, and HMBC can be employed to definitively assign all proton and carbon signals and establish the connectivity of the entire molecule. nih.govbas.bg The reproducibility of chemical shifts is crucial for accurate structural assignment, and using internal standards like tetramethylsilane (B1202638) (TMS) helps to minimize variations. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Formazan Derivatives

| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H (N-H) | 14.0 - 16.5 | Broad singlet, position is solvent and concentration dependent. |

| ¹H (Aromatic) | 7.0 - 8.5 | Complex multiplet patterns. |

| ¹³C (Aromatic) | 120 - 150 | Multiple signals corresponding to the different carbon environments. |

| ¹³C (C=N) | ~150 - 160 | Characteristic of the imine carbon in the formazan core. |

Note: These are general ranges and the precise chemical shifts for 3,5-Diphenyl-1-(1-naphthyl)formazan would require specific experimental data.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Properties and Chromophoric Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems, such as formazans. The extended chromophore of 3,5-Diphenyl-1-(1-naphthyl)formazan, which includes the phenyl and naphthyl rings in conjugation with the formazan chain, gives rise to strong absorptions in the visible region of the electromagnetic spectrum, resulting in its characteristic color. frontiersin.orgnih.gov

The UV-Vis spectrum of formazan derivatives typically displays intense absorption bands. nih.gov For example, related formazans show maximum absorption (λmax) in ethanol (B145695) in the range of 470-485 nm. nih.gov The position and intensity of these bands are sensitive to the solvent polarity and pH. nih.gov The absorption spectrum of MTT-formazan, a related compound, shows a dependence on both cell density and pH, with absorption maxima shifting between 510 nm and 570 nm. nih.gov This highlights the importance of standardized conditions for UV-Vis analysis. mdpi.com

Table 3: Typical UV-Vis Absorption Data for Formazan Derivatives

| Solvent | λmax (nm) |

|---|---|

| Ethanol | ~470 - 485 |

| Methanol | ~480 |

Note: The λmax values are indicative and can be influenced by the specific substitution pattern on the aromatic rings.

Mass Spectrometry Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For 3,5-Diphenyl-1-(1-naphthyl)formazan, with a molecular weight of 350.43 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 350. cymitquimica.comseedior.com The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. libretexts.org In the case of this formazan, one might expect to see fragments corresponding to the loss of the naphthyl group, phenyl groups, or cleavage within the formazan chain. libretexts.orgmiamioh.edu Both GC-MS and LC-MS can be utilized, with the choice depending on the volatility and thermal stability of the compound. LC-MS is often preferred for larger, less volatile molecules like formazan derivatives.

Solid-State Structural Analysis

While spectroscopic methods provide a wealth of information about a molecule's structure in solution or the gas phase, a definitive understanding of its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions, requires solid-state analysis.

Single-Crystal X-ray Diffraction Studies of Formazan Derivatives

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. creative-biostructure.com This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, revealing the exact positions of the atoms in the molecule. creative-biostructure.comrsc.org

Table 4: Illustrative Crystallographic Parameters for a Formazan Derivative

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| C=N Bond Length | ~1.30 - 1.35 Å |

| N=N Bond Length | ~1.25 - 1.30 Å |

| N-N Bond Length | ~1.35 - 1.40 Å |

Note: These are generalized values, and the specific parameters for 3,5-Diphenyl-1-(1-naphthyl)formazan would need to be determined experimentally.

Tautomerism and Conformational Analysis

The structural complexity of formazans is rooted in their capacity for tautomerism and a variety of conformational isomers. These features are influenced by the electronic and steric properties of their substituents, as well as the presence of intramolecular forces.

Formazans are characterized by a unique atomic chain, -N=N-C=N-NH-, which allows for the existence of several tautomeric forms. researchgate.net The primary equilibrium involves the azohydrazone, hydrazone, and azo forms. For most formazans, including aryl-substituted derivatives like 3,5-Diphenyl-1-(1-naphthyl)formazan, the red-colored amino-hydrazone or keto-hydrazone form is the most stable.

In solution and in the solid state, triphenyl formazans typically exist almost exclusively in a chelated, pseudo-six-membered ring structure. researchgate.net This structure arises from the azohydrazone tautomer, which is significantly stabilized by resonance. The equilibrium is heavily shifted toward this form, making contributions from other tautomers negligible under normal conditions. This stability is a defining characteristic of the formazan class of compounds. Formazans and their corresponding tetrazolium salts are known to undergo photochemical conversions, which can involve these tautomeric forms. nih.gov

The formazan backbone contains multiple bonds around which rotation is restricted or hindered, leading to various conformational isomers. The nomenclature for these isomers can be complex, with configurations described for the N1–N2, N2–C3, and C3–N4 bond sequences. researchgate.net

Syn/Anti Isomerism: This describes the geometry around the carbon-nitrogen double bond (C=N). The terms syn and anti are used to denote the relative positions of the substituents on the C and N atoms, analogous to cis and trans for C=C bonds. youtube.comreddit.com

Cis/Trans (E/Z) Isomerism: This describes the geometry around the nitrogen-nitrogen double bond (N=N).

s-cis/s-trans Isomerism: This refers to the conformation around the single bonds within the formazan chain, such as the N2-C3 bond.

In 3,5-Diphenyl-1-(1-naphthyl)formazan, the presence of bulky substituents—two phenyl groups and a particularly large 1-naphthyl group—introduces significant steric hindrance. This steric strain influences the planarity of the molecule and dictates the most stable conformation. The bulky groups will likely force a twisted conformation to minimize steric repulsion, affecting the electronic properties and conjugation of the pi-system. The molecule will adopt a conformation that represents a balance between the stabilizing effect of conjugation (which favors planarity) and the destabilizing effect of steric hindrance.

A dominant factor in the conformational stability of 3,5-Diphenyl-1-(1-naphthyl)formazan is the formation of a strong intramolecular hydrogen bond. Formazans that can form this bond are typically red, while those that cannot are yellow. researchgate.net This bond occurs between the hydrogen atom of the N5-H group and the N1 nitrogen atom of the azo group.

This N-H···N interaction results in the formation of a stable, quasi-aromatic, six-membered ring. documentsdelivered.com This intramolecular hydrogen bond effectively locks the molecule into a specific, planar chelate ring conformation. researchgate.net The formation of this ring is a powerful organizing element that significantly stabilizes the azohydrazone tautomer and restricts the conformational freedom of the formazan backbone. This feature is crucial for understanding the compound's structure, stability, and spectroscopic properties.

Purity Assessment Methodologies

Ensuring the purity of a synthesized chemical compound is critical for its reliable use in any application. For 3,5-Diphenyl-1-(1-naphthyl)formazan, a combination of elemental and chromatographic analyses is employed.

Elemental Analysis: This fundamental technique provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₂₃H₁₈N₄) to verify the compound's elemental integrity. Discrepancies between the found and calculated values can indicate the presence of impurities, residual solvents, or an incorrect structure.

Table 1: Theoretical Elemental Composition of 3,5-Diphenyl-1-(1-naphthyl)formazan

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 23 | 276.253 | 78.82% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 5.18% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 16.00% |

| Total | C₂₃H₁₈N₄ | 350.425 | 100.00% |

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess purity by separating the target compound from any byproducts or starting materials. A pure compound will ideally show a single, sharp peak in an HPLC chromatogram and a single spot on a TLC plate with a consistent retention factor (Rf) under specific solvent conditions. For formazans, HPLC is often coupled with a UV-Vis detector set to a wavelength between 450–500 nm to detect the characteristic chromophore of the compound. Consistency in retention time across multiple runs confirms the identity and purity of the sample.

Coordination Chemistry and Metal Complexation of Formazan Ligands

Formazan (B1609692) as a Ligand Framework in Metal Complexation

Formazanate ligands, the deprotonated form of formazans, are nitrogen-rich molecules that have proven to be highly versatile in coordination chemistry. rsc.orgrsc.org Their unique [NNCNN] backbone allows for tunable electronic properties, redox activity, and coordinative flexibility, making them analogous to well-known β-diketiminate ligands. rsc.orgnih.gov

N,N-Bidentate and N,N,N-Tridentate Coordination Modes

Formazanate ligands primarily exhibit two coordination modes: N,N-bidentate and N,N,N-tridentate. In the common N,N-bidentate mode, the ligand coordinates to a metal center through two nitrogen atoms. This can occur in two distinct ways, leading to different chelate ring sizes. rsc.orgnih.gov The N,N,N-tridentate mode is also observed, particularly when a substituent on the formazan backbone contains a donor atom, such as a pyridine (B92270) ring. This results in the ligand binding to the metal center through three nitrogen atoms, leading to an octahedral coordination geometry in some manganese(II) complexes. rsc.org

Chelate Ring Formation: Five-Membered and Six-Membered Configurations

The coordination of formazanate ligands to a metal center results in the formation of either five-membered or six-membered chelate rings. rsc.org

Six-membered rings: This configuration, often referred to as the "closed" form, typically involves coordination through the terminal nitrogen atoms (N1 and N5) of the formazanate backbone. nih.govacs.org This mode is common in complexes with unhindered, symmetrical ligands. nih.gov

Five-membered rings: This "open" form arises from coordination through an internal and a terminal nitrogen atom (e.g., N1 and N4 or N2 and N4). nih.govnih.govacs.org This coordination mode can be favored by steric or electronic modifications to the ligand. nih.gov For instance, in certain rhenium(I) complexes, the neutral formazan ligand coordinates in a bidentate fashion through atoms N1 and N3, creating a five-membered chelate. nih.gov Similarly, many bis-cyclometalated iridium(III) formazanate complexes predominantly feature a five-membered chelate ring. nih.govchemrxiv.org

The flexibility between these two configurations is a key feature of formazanate coordination chemistry, with some systems showing dynamic equilibria between the five- and six-membered chelate forms in solution. nih.gov

Influence of Substituents on Formazanate Ligand Properties and Coordination Affinity

The electronic and steric properties of formazanate ligands can be readily tuned by altering the substituents on the aryl rings and the central carbon atom of the formazan backbone. These modifications have a significant impact on the ligand's coordination affinity and the properties of the resulting metal complexes. rsc.org

Electron-donating or electron-withdrawing groups on the formazan framework can alter the redox potentials of the resulting complexes over a wide range. nih.gov For example, changing substituents on the formazanate ligand in iridium(III) complexes allows for predictive control over the low-energy π → π* transition. chemrxiv.org

Steric hindrance also plays a crucial role. The introduction of bulky substituents, such as mesityl groups, can force the N-aryl group out of conjugation with the formazanate backbone, leading to shifts in the absorption spectra. nih.gov In some cases, steric or electronic factors can override the preference for a six-membered chelate, favoring the formation of a five-membered ring. nih.gov In rhenium(I) complexes, bulky substituents can cause a significant rotation of the aryl group out of the ligand plane to avoid steric interactions. nih.gov

Synthesis and Characterization of Metal Complexes with Formazan Ligands

The synthesis of metal complexes with formazanate ligands typically involves the deprotonation of the formazan to form the formazanate anion, which then reacts with a metal salt.

Transition Metal Complexes (e.g., Re(I), Ni(II), Co(II), Cu(II), Mn(II), Ir)

A wide variety of transition metal complexes with formazanate ligands have been synthesized and characterized.

Rhenium(I): Rhenium(I) tricarbonyl complexes with neutral N,N-bidentate formazans have been synthesized by reacting [ReBr(CO)5] with the corresponding formazan. nih.govacs.org These complexes feature a five-membered chelate ring. nih.govacs.org

Nickel(II): Bis(formazanate) nickel(II) complexes can be synthesized from formazans with various substituents. researchgate.net A heteroleptic (formazanato)nickel bromide complex has been prepared by deprotonation of the formazan followed by reaction with NiBr2(dme). acs.orgnih.gov

Cobalt(II): 1,3,5-Triphenylformazan reacts with cobalt chloride to form a cobalt(II) complex. rsc.org Other tridentate formazans also form cobalt(II) complexes. rsc.org

Copper(II): Tridentate formazans react with cupric acetate (B1210297) to yield copper(II) complexes. rsc.org Tetradentate formazans also form stable, square-planar copper(II) complexes. rsc.org The study of copper(II) complexes is also driven by their potential as anticancer agents. nih.govfrancis-press.com

Manganese(II): Manganese(II) complexes with formazanate ligands have been synthesized, in some cases involving the in-situ reduction of a Mn(III) precursor. rsc.org

Iridium(III): A series of bis-cyclometalated iridium(III) formazanate complexes have been prepared, demonstrating both five- and six-membered chelate coordination modes. nih.govacs.org

Table 1: Examples of Transition Metal Formazanate Complexes

| Metal | Oxidation State | Formazan/Formazanate Ligand Type | Key Features |

| Re(I) | +1 | Neutral N,N-bidentate formazans | Forms five-membered chelate rings. nih.govacs.org |

| Ni(II) | +2 | Bis(formazanate) and heteroleptic formazanate | Synthesis from formazans and their salts. researchgate.netacs.orgnih.gov |

| Co(II) | +2 | Bidentate and tridentate formazans | Forms complexes with 2:1 ligand-to-metal stoichiometry. rsc.org |

| Cu(II) | +2 | Tridentate and tetradentate formazans | Forms stable square-planar complexes. rsc.orgrsc.org |

| Mn(II) | +2 | Tridentate formazanate | Can form octahedral complexes. rsc.org |

| Ir(III) | +3 | Bis-cyclometalated formazanate | Exhibits both five- and six-membered chelate rings. nih.govacs.org |

Main Group Metal Complexes (e.g., Aluminum, Boron Difluoride)

Formazanate ligands also form stable complexes with main group metals, with boron and aluminum complexes being notable examples.

Aluminum: Aluminum(III) complexes with redox-active formazanate ligands have been synthesized. acs.orgnih.govnih.gov Salt metathesis with AlCl3 can yield a five-coordinate bis(formazanate) aluminum chloride complex, while reactions with organometallic aluminum precursors can produce four-coordinate mono(formazanate) aluminum compounds. acs.orgnih.govnih.gov These complexes can feature either five-coordinate distorted trigonal bipyramidal or four-coordinate distorted tetrahedral geometries. acs.orgnih.gov

Boron Difluoride: Boron difluoride (BF2) formazanate complexes are a widely studied class of compounds. rsc.org They are often synthesized via transmetallation from bis(formazanate) zinc complexes using boron trifluoride. rsc.orgnih.gov These BF2 formazanate complexes are known for their facile and reversible ligand-based redox chemistry and have gained attention as a novel class of fluorescent probes. researchgate.netnih.gov

Table 2: Examples of Main Group Metal Formazanate Complexes

| Metal/Fragment | Ligand Type | Synthesis Method | Key Features |

| Aluminum(III) | Redox-active formazanate | Salt metathesis or reaction with organometallic precursors | Forms five-coordinate bis(formazanate) or four-coordinate mono(formazanate) complexes. acs.orgnih.govnih.gov |

| Boron Difluoride (BF2) | Triarylformazanate | Transmetallation from zinc complexes | Exhibits reversible ligand-based redox chemistry; used as fluorescent dyes. rsc.orgnih.govnih.gov |

Electronic and Photophysical Properties of Formazanate Metal Complexes

The electronic and photophysical behavior of metal complexes containing the deprotonated form of formazans, known as formazanates, are intrinsically linked to the delocalized π-system of the ligand backbone.

Ligand-Based and Metal-Ligand Mixed Character of Frontier Orbitals

The frontier orbitals of formazanate metal complexes, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often exhibit a significant degree of mixing between the metal d-orbitals and the ligand's π-orbitals. nih.gov The LUMO is typically low in energy and primarily located on the formazanate ligand, making these complexes susceptible to ligand-based reduction reactions. rsc.orgrsc.org This characteristic classifies formazanates as redox-active ligands. rsc.orgrsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the nature of the frontier orbitals can be tuned by modifying the substituents on the formazanate backbone. nih.gov For instance, in certain rhenium(I) carbonyl complexes, strong mixing between the metal and ligand orbitals leads to photophysical properties that differ from those of typical α-diimine complexes. nih.gov The high degree of electronic delocalization within the π-electron system of the formazanate backbone is evident from bond lengths that are intermediate between single and double bonds. rsc.org

Redox Chemistry and Ligand-Centered Electron Transfer Processes

A key feature of formazanate metal complexes is their rich redox chemistry, which is often centered on the ligand itself. rsc.orgrsc.org The low-lying LUMO of the formazanate ligand can readily accept electrons, leading to ligand-based reduction. rsc.orgnih.gov This has been observed in complexes with various metals, including iron, boron, and zinc. rsc.orgnih.gov

For example, low-coordinate iron formazanate complexes undergo reversible, ligand-centered reduction at milder potentials compared to analogous complexes with non-redox-active β-diketiminate ligands. nih.gov Spectroscopic and computational data confirm that the added electron resides on the formazanate ligand, forming a formazanate radical dianion. nih.gov This ligand-centered reduction avoids the formation of a formal iron(I) center. nih.gov

Similarly, boron difluoride formazanate complexes can be electrochemically reduced in two separate one-electron steps. rsc.org The ability of the formazanate ligand to store electrons has been demonstrated in boron complexes where the two-electron reduced form reacts with electrophiles. acs.org This highlights the potential of these ligands in catalytic processes involving electron transfer. acs.orgsemanticscholar.org In some cases, both ligand-based reduction and oxidation have been observed in the same complex, demonstrating the bidirectional redox-noninnocence of the formazanate ligand. rsc.org

It is important to note that while ligand-centered redox processes are common, metal-centered reduction can also occur, depending on the specific metal and ligand environment. nih.gov

Photoluminescence and Optical Absorption Characteristics

For instance, in iridium(III) complexes, intense, lowest-energy absorptions are ascribed to formazanate-based π→π* transitions, while higher-energy bands are attributed to metal-to-ligand charge transfer (MLCT) from the iridium d-orbitals to the π* orbitals of other cyclometalated ligands. rsc.org The absorption maxima of neutral formazan complexes are generally blue-shifted compared to their anionic formazanate counterparts due to a lesser degree of π-conjugation. acs.org

Some formazanate complexes also exhibit photoluminescence. researchgate.net For example, certain polynuclear iridium(III) complexes containing a formazanate bridge are phosphorescent, with the emission originating from the iridium center. researchgate.net The emission properties, much like the absorption properties, can be tuned by modifying the ligand structure. rsc.org

Thermodynamic and Magnetic Studies of Formazanate Metal Complexes

The thermodynamic stability and magnetic behavior of formazanate metal complexes provide crucial insights into their structure and bonding.

Thermal Stability and Decomposition Pathways via Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a valuable technique for assessing the thermal stability of formazanate metal complexes and understanding their decomposition patterns. echemcom.comyoutube.com TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which different components of the complex are lost. youtube.comresearchgate.net

Studies on various formazanate complexes have shown that their decomposition often occurs in multiple steps. echemcom.comresearchgate.net For example, the thermogravimetric analysis of certain Co(II), Cu(II), and Ni(II) formazanate complexes revealed a multi-stage degradation process. echemcom.com The initial weight loss is often attributed to the removal of solvent molecules or counter-ions, followed by the decomposition of the organic ligand at higher temperatures. echemcom.comresearchgate.net The final residue at the end of the analysis is typically the metal oxide. nih.gov

The decomposition pathways can be influenced by the nature of the metal ion and the substituents on the formazanate ligand. echemcom.com In some cases, the decomposition of the metal complex under oxidative conditions can lead to the formation of metal oxides that, in turn, can catalyze the further decomposition of the remaining complex. nih.gov The activation energy for different decomposition steps can be calculated from TGA data, providing quantitative information about the stability of the complex and its fragments. echemcom.com

| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Corresponding Fragment Lost |

| [Co(C₂₈H₁₈N₆S₂Cl₂)]Cl₂ | 1 | 110-140 | 94.7 | C₃₁H₃₂N₄Cl₄S₂ |

| 2 | 140-240 | 90.2 | C₂₈H₃₆N₄Cl₄S₂ | |

| 3 | 240-590 | 85.81 | C₂₇H₁₈N₄Cl₄S₂ | |

| Generic Complex echemcom.com | 1 | 89-257 | 10.88 | Chlorine molecules |

| 2 | >257 | 48.45 | Organic moiety |

Note: The specific fragments lost in the decomposition of [Co(C₂₈H₁₈N₆S₂Cl₂)]Cl₂ appear to be inconsistent in the source material and require careful interpretation.

Magnetic Properties and Exchange Interactions in Polynuclear Complexes

The magnetic properties of polynuclear formazanate complexes, which contain multiple metal centers, are of significant interest for the development of molecular magnets and materials with novel electronic properties. lucp.net The magnetic behavior of these complexes is primarily determined by the exchange interactions between the paramagnetic metal ions, which are mediated by the bridging ligands. lucp.netrsc.org

The nature of the magnetic coupling (ferromagnetic or antiferromagnetic) and its strength depend on several factors, including the distance between the metal centers, the bridging angles, and the geometry around the metal ions. lucp.net Antiferromagnetic coupling, where the magnetic moments of adjacent metal ions align in opposite directions, is commonly observed in polynuclear complexes. researchgate.netnih.gov

For example, in some trinuclear transition metal complexes with triazole-based bridges, dominant antiferromagnetic interactions were observed between the terminal and central metal ions. nih.gov Similarly, certain polynuclear cobalt-formazanate complexes exhibit antiferromagnetic exchange interactions between the unpaired electrons of the ligands. researchgate.net The inclusion of electron-withdrawing groups on the formazanate ligand can increase the energy of this exchange interaction. researchgate.net

The study of the temperature dependence of the magnetic susceptibility and the field dependence of the magnetization provides valuable information about the ground spin state and the magnitude of the exchange coupling constant (J). lucp.netnih.gov

| Complex Type | Magnetic Property | Observation |

| Square-planar mono-o-semiquinonato-formazanate cobalt(II) | Diamagnetic | Strong intramolecular antiferromagnetic metal-ligand exchange. researchgate.net |

| Six-coordinated bis-o-semiquinonato-formazanate cobalt(III) | Antiferromagnetic | Domination of antiferromagnetic exchange interactions between unpaired electrons of o-semiquinonato ligands. researchgate.net |

| Trinuclear Mn(II), Ni(II), Cu(II) complexes with triazole bridges | Antiferromagnetic | Dominant intra-trimer antiferromagnetic interactions. nih.gov |

Theoretical and Computational Chemistry Studies of Formazans and Their Complexes

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigations

DFT and its time-dependent extension, TD-DFT, have become indispensable tools in the quantum chemical analysis of formazans. These methods provide a balance between computational cost and accuracy, making them suitable for studying the relatively large structures of formazan (B1609692) derivatives.

The three-dimensional structure of formazans is a key determinant of their chemical and physical properties. DFT calculations are widely employed to predict the most stable conformation of formazan molecules. For formazans, the configuration is significantly influenced by the steric hindrance of substituents. dergipark.org.tr In the case of formazans with bulky substituents like phenyl groups, the EZZ isomer is often the most stable due to the formation of a six-membered chelate ring stabilized by an intramolecular hydrogen bond. dergipark.org.trpsu.edu This has been confirmed by ab initio quantum-chemical calculations which suggest the EZZ configuration is the most stable among all possible conformations. dergipark.org.tr

X-ray diffraction studies on a variety of formazans have identified three primary configurational combinations in the azohydrazone chain: EZZ, EEZ, and EEE, which refer to the bond sequences N1–N2, N2–C3, and C3–N4. dergipark.org.tr The EZZ isomers are characteristic of formazans with bulky R3 substituents such as phenyl or nitro groups. dergipark.org.tr The stability of the EZZ configuration is further enhanced by a bridging N-H…N intramolecular hydrogen bond within the six-membered ring. psu.edu

| Parameter | Description | Typical Computational Finding |

| Dihedral Angles | Rotation around key single and double bonds. | Defines the overall shape (e.g., planarity of rings). |

| Bond Lengths | The distance between bonded atoms. | Reflects the bond order (single, double, or intermediate). |

| Bond Angles | The angle formed by three connected atoms. | Indicates the hybridization and steric strain. |

| Hydrogen Bond | The N-H...N intramolecular bond. | Characterized by a short distance and specific angle. |

This table presents a generalized summary of parameters obtained from DFT geometry optimization of formazan derivatives.

TD-DFT is a powerful method for predicting the electronic absorption spectra of molecules, providing insights into their color and electronic transitions. For formazans, which are known for their intense colors, TD-DFT can accurately calculate the maximum absorption wavelength (λmax). researchgate.net These calculations help in understanding the nature of the electronic transitions, which are typically π → π* transitions within the conjugated formazan backbone. The calculated λmax values are often in good agreement with experimental data obtained from UV-Vis spectroscopy. core.ac.uk

The electronic characteristics and positions of substituents on the phenyl rings can cause noticeable variations in the λmax values. researchgate.net Computational studies can systematically investigate these substituent effects, providing a theoretical basis for the observed color changes. researchgate.net

| Compound/Derivative | Computational Method | Predicted λmax (nm) | Experimental λmax (nm) |

| General Phenyl-substituted Formazans | TD-DFT/B3LYP/6-31G(d,p) | Varies with substitution | Varies with substitution |

| Benzothiazolyl-substituted Formazans | TD-DFT/APFD/6-311+G(2d,p) | ~460-540 | ~460-515 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For formazans, FMO analysis performed using DFT methods helps in characterizing their electronic structure and predicting their reactivity. researchgate.net The HOMO is typically delocalized over the π-system of the formazan chain and the attached aryl rings, indicating the regions susceptible to electrophilic attack. Conversely, the LUMO is also distributed across the conjugated system and indicates the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. sapub.org

| Orbital | Description | Significance for Formazans |

| HOMO | Highest Occupied Molecular Orbital | Determines the electron-donating ability and nucleophilicity. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Determines the electron-accepting ability and electrophilicity. youtube.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

This table outlines the key aspects of Frontier Molecular Orbital analysis as applied to formazan compounds.

Computational Modeling of Tautomerism and Conformational Dynamics

Formazans can exist in different tautomeric forms, most commonly involving the migration of a proton between the nitrogen atoms of the formazan chain. nih.gov Computational modeling, particularly using DFT, is a valuable tool for studying the relative stabilities of these tautomers and the energy barriers for their interconversion. orientjchem.org

For many formazans, the chelated structure is the most stable, but changes in the solvent or substitution patterns can shift the equilibrium. dergipark.org.trpsu.edu Computational studies can explore the potential energy surface of the molecule, identifying different conformers and transition states that connect them. This provides a dynamic picture of the molecule's behavior in different environments. The study of tautomeric equilibria is crucial as the reactivity of a compound is highly dependent on the proportion of each tautomer. orientjchem.org

Quantum Chemical Calculations on Substituent Effects and Reactivity

The electronic properties and reactivity of the formazan core can be finely tuned by introducing different substituents on the phenyl and naphthyl rings. Quantum chemical calculations, particularly DFT, allow for a systematic investigation of these substituent effects. researchgate.net By calculating various electronic descriptors, such as atomic charges, electrostatic potentials, and FMO energies, it is possible to quantify the influence of electron-donating and electron-withdrawing groups. nih.gov

These calculations can predict how substituents will affect the molecule's reactivity towards different reagents, its acidity or basicity, and its potential for engaging in specific chemical reactions. nih.gov For instance, the Hammett equation, which provides a quantitative measure of substituent effects, can be correlated with computationally derived parameters. nih.gov This predictive capability is invaluable in the rational design of new formazan derivatives with specific desired properties.

Advanced Materials and Analytical Applications of Formazan Derivatives Excluding Biological and Clinical

Chromogenic and Dye Applications

Formazans are well-known for their vibrant colors, a characteristic that has spurred interest in their use as chromogenic agents in various materials. ekb.egresearchgate.net The extended π-conjugated system of the formazan (B1609692) backbone is responsible for their strong absorption in the visible region of the electromagnetic spectrum. wikipedia.org

Development of Pigments and Textile Dyes

The intense and varied colors of formazan derivatives make them attractive candidates for the development of novel pigments and dyes. researchgate.net While specific research on the application of 3,5-Diphenyl-1-(1-naphthyl)formazan as a textile dye is not extensively documented in the available literature, the general class of formazan dyes has been investigated for dyeing various fibers.

Formazan-based disperse dyes have been successfully synthesized and applied to polyester (B1180765) fabrics, demonstrating good fastness properties. ekb.eg The dyeing of polyester is typically carried out using a high-temperature dyeing method, where a dispersion of the formazan dye is applied to the fabric. ekb.eg The affinity of these dyes for polyester fibers results in good color strength and durability. ekb.eg

Application in Optical Data Storage and Recording Media

The photochromic properties of some formazan derivatives, where the compound undergoes a reversible color change upon exposure to light, have led to investigations into their use in optical data storage. psu.edu This property is based on the isomerization of the formazan molecule between different structural forms with distinct absorption spectra. psu.edu

While the application of 3,5-Diphenyl-1-(1-naphthyl)formazan in optical data storage has not been specifically reported, formazan dyes, in general, have been explored for their potential in optical recording elements. For instance, mixtures of formazan and cyanine (B1664457) dyes have been patented for use in optical recording layers. ekb.eg The principle behind their use in this technology lies in the ability to create marks with different optical properties on a recording layer when irradiated with a laser. These differences in reflectivity or absorption can then be read as data. The development of formazan-based materials for rewritable optical data storage is an area of ongoing research, though specific data for 3,5-Diphenyl-1-(1-naphthyl)formazan is not currently available.

Analytical Reagents and Sensors

The ability of formazans to form intensely colored and stable complexes with metal ions, coupled with their redox activity, makes them valuable in the field of analytical chemistry. wikipedia.org They can be employed in both qualitative and quantitative analysis of various species.

Spectrophotometric Detection and Quantification of Metal Ions

Formazans are excellent chromogenic reagents for the spectrophotometric determination of a wide range of metal ions. wikipedia.org The deprotonated formazan, known as a formazanate, acts as a chelating ligand, binding to metal ions to form colored complexes. wikipedia.org This color formation allows for the quantification of the metal ion concentration by measuring the absorbance of the solution at a specific wavelength.

While specific studies detailing the use of 3,5-Diphenyl-1-(1-naphthyl)formazan for the spectrophotometric detection of metal ions are scarce, the general principles of formazan-metal complexation are well-established. The selectivity and sensitivity of the method depend on factors such as the pH of the solution, the solvent used, and the specific substituents on the formazan ring. wikipedia.org

Due to the lack of specific data for 3,5-Diphenyl-1-(1-naphthyl)formazan, the following table presents data for the spectrophotometric determination of Copper(II) using a different but structurally related formazan derivative, 1-(2-carboxyphenyl)-3-benzoyl-5-(4-nitrophenyl) formazan, to illustrate the application.

Disclaimer: The following data is for a related formazan compound and is provided for illustrative purposes due to the absence of specific spectrophotometric data for 3,5-Diphenyl-1-(1-naphthyl)formazan.

| Metal Ion | Analytical Wavelength (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Copper(II) | 540 nm | 1.8 x 10⁴ |

Data for 1-(2-carboxyphenyl)-3-benzoyl-5-(4-nitrophenyl) formazan

Development of Electrochemical Sensors

The redox properties of formazans have led to their investigation in the development of electrochemical sensors. researchgate.net These sensors utilize the electrochemical response of the formazan, which can be altered by the presence of a target analyte, such as a metal ion. The change in the electrochemical signal, which can be a change in current or potential, is then related to the concentration of the analyte.

Research in this area has explored the use of formazan derivatives in various electrochemical techniques, including voltammetry and potentiometry. For instance, formazan compounds can be immobilized on electrode surfaces to create modified electrodes with enhanced sensitivity and selectivity for specific metal ions. While the development of an electrochemical sensor specifically based on 3,5-Diphenyl-1-(1-naphthyl)formazan has not been reported, the electrochemical behavior of formazans, in general, suggests that this compound could potentially be used in such applications. The electrochemical properties of formazans are influenced by the substituents on the aromatic rings, which can be tuned to optimize the sensor's performance for a particular analyte.

Redox Indicators in Analytical Chemistry

The distinct color change associated with the oxidation-reduction of the formazan/tetrazolium salt couple makes formazans useful as redox indicators in analytical chemistry. wikipedia.orgresearchgate.net In a redox titration, a formazan can be used to signal the endpoint of the reaction by a sharp color change when the potential of the solution reaches a certain value.

The redox potential of a formazan is dependent on its molecular structure, and this potential can be tailored by introducing different substituent groups. Although specific studies on the application of 3,5-Diphenyl-1-(1-naphthyl)formazan as a redox indicator are not available, its inherent redox activity is a key characteristic of the formazan class of compounds. wikipedia.org The reversible oxidation of the intensely colored formazan to a typically less colored or colorless tetrazolium salt is the basis for its function as an indicator. wikipedia.org Further investigation would be required to determine the precise redox potential of 3,5-Diphenyl-1-(1-naphthyl)formazan and its suitability for use in various types of redox titrations.

Precursors in Organic Synthesis

The unique [–N=N–C(R)=N–NH–] backbone of formazans makes them valuable and versatile precursors in the synthesis of various heterocyclic compounds. utoronto.ca The compound 3,5-Diphenyl-1-(1-naphthyl)formazan, with its specific aryl substituents, serves as a key starting material for creating more complex molecular architectures, particularly those rich in nitrogen. Its reactivity is centered around the nitrogen-rich formazan chain, which can undergo cyclization reactions to form stable and functional heterocyclic systems.

Synthesis of Stable Radicals, e.g., Verdazyls

Formazans are well-established precursors for the synthesis of verdazyls, a class of exceptionally stable organic radicals. The general method for converting a formazan to a verdazyl involves a cyclization reaction that incorporates a one-carbon unit, typically from formaldehyde, into the formazan backbone.

The synthesis of a verdazyl radical from 3,5-Diphenyl-1-(1-naphthyl)formazan proceeds via a two-step process. First, the formazan is reacted with an aldehyde (like formaldehyde) in an acidic or basic medium, leading to the formation of a leucoverdazyl. This intermediate is a colorless or pale-yellow compound that is not a radical. Subsequent oxidation of the leucoverdazyl yields the final verdazyl radical. A common method involves the base-mediated cyclization of the formazan with formalin. rsc.org The resulting verdazyl is a deeply colored, highly stable radical, with its stability enhanced by the delocalization of the unpaired electron across the four nitrogen atoms of the tetrazinyl ring and the appended aryl groups. researchgate.net

A plausible reaction pathway involves the initial formation of a verdazylium cation, which is then reduced in situ to the leucoverdazyl. rsc.org Under basic conditions, the leucoverdazyl is deprotonated, and this anion can then coproportionate with the verdazylium cation to produce the final, stable verdazyl radical. rsc.org The bulky naphthyl and phenyl groups on the starting formazan contribute to the steric protection of the resulting radical, further enhancing its stability. rsc.org

Table 1: General Conditions for Verdazyl Synthesis from Formazans

| Step | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Cyclization | Formazan, Formaldehyde, Base (e.g., NaOH in DMF/Pyridine) | Leucoverdazyl | rsc.org |

| Oxidation | Air or other mild oxidizing agents | Verdazyl Radical | researchgate.net |

Formation of Boron-Containing Heterocycles, e.g., Boratetrazines

The nitrogen-rich framework of 3,5-Diphenyl-1-(1-naphthyl)formazan is an ideal chelating ligand for incorporating heteroatoms like boron, leading to the formation of novel boron-containing heterocycles. One prominent example is the synthesis of boratetrazines (specifically, 1,2,4,5,3-tetrazaborinines). These compounds are of interest in materials science and medicinal chemistry. researchgate.netmdpi.com

The reaction typically involves treating the formazan with a boron trifluoride source, such as boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base like triethylamine. nih.gov The formazan acts as a bidentate N,N-ligand, coordinating with the boron atom. The base facilitates the deprotonation of the formazan's N-H group, allowing the cyclization to occur. This reaction results in a six-membered heterocyclic ring containing one boron and four nitrogen atoms, stabilized by the coordination. nih.gov The resulting boratetrazine is often a brightly colored, fluorescent compound, a property that stems from the rigid, planar structure of the newly formed chelate ring. scholaris.ca

The structure of the resulting 2-(1-naphthyl)-3,3-difluoro-4,6-diphenyl-3,4-dihydro-1,2,4,5,3-tetrazaborinin-2-ium-3-ide would be confirmed by techniques such as single-crystal X-ray analysis and multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F). nih.gov

Table 2: Typical Reaction for Boratetrazine Formation

| Reactant 1 | Reactant 2 | Base/Solvent | Product Class | Reference |

|---|

Routes to Other Nitrogen-Rich Heterocyclic Compounds

Beyond verdazyls and boratetrazines, the formazan scaffold of 3,5-Diphenyl-1-(1-naphthyl)formazan is a gateway to a wider array of nitrogen-rich heterocycles. mdpi.com The core reactivity involves the four contiguous nitrogen atoms, which can participate in various cyclization and cycloaddition reactions. nih.gov

For instance, oxidation of formazans is a well-known route to produce tetrazolium salts. researchgate.netnih.gov These salts are themselves important intermediates and are widely used in biochemical assays. The reaction involves treating the formazan with an oxidizing agent, which closes the heterocyclic ring by forming a nitrogen-nitrogen bond, resulting in the stable, cationic tetrazolium ring system.

Furthermore, the formazan chain can be cleaved and rearranged under specific conditions to yield other heterocyclic systems. While specific examples starting from 3,5-Diphenyl-1-(1-naphthyl)formazan are not extensively documented in dedicated studies, the general reactivity patterns of triarylformazans suggest potential pathways to substituted triazoles or tetrazoles, depending on the reaction conditions and reagents employed. researchgate.net The inherent nitrogen richness of the formazan precursor makes it a valuable synthon for building complex heterocyclic molecules that are often explored for their pharmacological or material properties. mdpi.com

Polymer Chemistry Applications

The unique chelating ability and chromophoric nature of the formazan group have led to its exploration in polymer science. By incorporating the formazan moiety into a polymer backbone, materials with specific functionalities, such as selective ion sensing or separation, can be designed.

Design of Formazan-Containing Polymers as Selective Complexing Sorbents

The design of formazan-containing polymers as selective complexing sorbents hinges on the exceptional ability of the formazan N,N,C,N,N chain to form stable chelate complexes with a variety of metal ions. utoronto.ca A polymer functionalized with 3,5-Diphenyl-1-(1-naphthyl)formazan units would be an effective sorbent for heavy and transition metal ions.

The synthesis of such a polymer could involve two main strategies:

Polymerization of a Formazan-Containing Monomer: A vinyl or other polymerizable group could be introduced onto one of the aryl rings of the formazan. Subsequent polymerization would yield a polymer chain with formazan units as pendant groups.

Functionalization of a Pre-existing Polymer: A reactive polymer, such as one containing chloromethyl or amino groups, could be chemically modified by grafting the formazan molecule onto the polymer backbone.

Once synthesized, the resulting polymer acts as a solid-phase extraction material. The formazan units on the polymer chain serve as selective binding sites for metal ions in a solution, such as industrial wastewater. researchgate.netrsc.org The four nitrogen donor atoms of the formazan ligand can coordinate with a metal ion, forming a stable, often colored, complex, thereby removing the ion from the solution. utoronto.ca The selectivity of the polymer can be tuned by altering the substituents on the formazan ring, which influences the electronic properties and steric environment of the chelating site. The bulky naphthyl group in 3,5-Diphenyl-1-(1-naphthyl)formazan could impart specific selectivity for larger metal ions. The high efficiency of these polymeric sorbents makes them promising candidates for environmental remediation and analytical preconcentration of trace metals. nih.govresearchgate.net

Table 3: Components in the Design of Formazan-Based Selective Sorbents

| Component | Function | Desired Properties |

|---|---|---|

| Polymer Backbone | Provides structural support and insolubility. | High surface area, chemical stability, mechanical strength. |

| Formazan Moiety | Acts as the selective chelating site for metal ions. | High affinity for target ions, fast complexation kinetics. |

| Aryl Substituents (Phenyl, Naphthyl) | Modulate selectivity and stability of the metal complex. | Steric and electronic properties tailored for specific ion binding. |

Q & A

Q. What are the standard synthetic protocols for preparing 3,5-Diphenyl-1-(1-naphthyl)formazan, and how is purity validated?

- Methodological Answer : The compound is synthesized via condensation reactions between substituted phenylhydrazines and carbonyl precursors (e.g., nitrosobenzene derivatives) under reflux in ethanol. Purification is achieved through recrystallization using methanol or ethanol. Purity is validated via elemental analysis (C, H, N content) and spectroscopic techniques:

Q. How is formazan optic density quantified in cytotoxicity assays, and what statistical methods ensure data reliability?

- Methodological Answer : Formazan-based assays (e.g., MTT) measure mitochondrial dehydrogenase activity. Cells are incubated with MTT, which is reduced to formazan crystals. These are dissolved in DMSO, and absorbance is measured at 492 nm. Key steps include:

- Background subtraction (absorbance of medium + MTT without cells).

- Normalization to control group absorbance (100% viability).

Statistical analysis involves One-Way ANOVA (α = 0.05) to detect group differences, followed by Tukey HSD post-hoc tests to identify specific contrasts. Replicates (n ≥ 3) and outlier exclusion ensure robustness .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on phenyl rings influence UV-vis spectral properties of formazan derivatives?

- Methodological Answer : Substituents alter conjugation and electron density in the azohydrazone system. For example:

- Electron-withdrawing groups (e.g., -Br at para positions) cause bathochromic shifts in λmax due to enhanced π→π* transitions.

- Electron-donating groups (e.g., -OCH₃) may reduce extinction coefficients.

Systematic studies involve synthesizing derivatives with varying substituents, recording UV-vis spectra in methanol (10⁻⁴ M), and correlating λmax shifts with Hammett σ constants .

Q. What crystallographic software and parameters are critical for resolving the molecular structure of 3,5-Diphenyl-1-(1-naphthyl)formazan?

- Methodological Answer : Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 120 K) using Mo-Kα radiation. Key steps:

- Data processing : X-AREA for integration, X-RED32 for absorption correction.

- Structure refinement : SHELX for least-squares refinement (convergence at R < 0.07).

- Visualization : Mercury or ORTEP for molecular packing diagrams.

The orthorhombic P bca space group (unit cell parameters: a = 7.95 Å, b = 18.61 Å, c = 23.10 Å) is typical for formazans with planar azohydrazone backbones stabilized by intramolecular N-H···N hydrogen bonds .

Q. How to address contradictions in FT-IR and resonance Raman data when characterizing formazan tautomeric forms?

- Methodological Answer : Formazans exhibit tautomerism (e.g., hydrazone vs. azo forms). Discrepancies arise due to:

- Solvent polarity : Polar solvents stabilize hydrazone forms (stronger N-H IR bands).

- Crystal packing : X-ray structures may fix tautomeric states.

Resolve contradictions by: - Comparing experimental FT-IR/Raman spectra with density functional theory (DFT) simulations.

- Analyzing temperature-dependent spectral changes in solution vs. solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.